2-(Aminomethyl)-6-bromopyridin-4-OL
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Overview
Description
2-(Aminomethyl)-6-bromopyridin-4-OL is an organic compound that belongs to the pyridine family It is characterized by the presence of an aminomethyl group at the 2-position, a bromine atom at the 6-position, and a hydroxyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-bromopyridin-4-OL can be achieved through several synthetic routes. One common method involves the bromination of 2-(Aminomethyl)pyridine, followed by hydroxylation at the 4-position. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The hydroxylation step can be carried out using oxidizing agents like hydrogen peroxide or sodium hydroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-6-bromopyridin-4-
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
2-(aminomethyl)-6-bromo-1H-pyridin-4-one |
InChI |
InChI=1S/C6H7BrN2O/c7-6-2-5(10)1-4(3-8)9-6/h1-2H,3,8H2,(H,9,10) |
InChI Key |
GWUYUWJFXRJMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)Br)CN |
Origin of Product |
United States |
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